2-Chloro Vonoprazan

Description

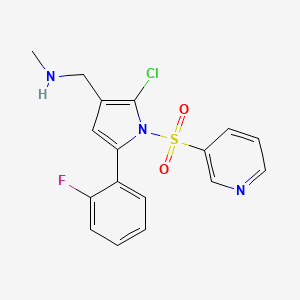

Structure

3D Structure

Propriétés

IUPAC Name |

1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O2S/c1-20-10-12-9-16(14-6-2-3-7-15(14)19)22(17(12)18)25(23,24)13-5-4-8-21-11-13/h2-9,11,20H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLMSFPNMHPHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(N(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 2 Chloro Vonoprazan

Elucidation of Synthetic Routes for 2-Chloro Vonoprazan (B1684036) and its Intermediates

The synthesis of 2-Chloro Vonoprazan, a chlorinated analog of the potassium-competitive acid blocker (P-CAB) Vonoprazan, involves multi-step chemical processes. While specific synthetic routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from the established methods for Vonoprazan and its intermediates. The chemical name for this compound is 1-(2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine. aquigenbio.comsimsonpharma.com

A common strategy for synthesizing Vonoprazan and, by extension, its derivatives, often begins with the construction of the core pyrrole (B145914) scaffold. One patented method for a Vonoprazan intermediate starts with o-fluorobenzoyl chloride and dimethyl malonate. google.com These react to form a compound which then undergoes acid hydrolysis and halogenation to create a key intermediate. google.com This intermediate is then coupled with another compound to generate the target pyrrole structure. google.com This particular route is noted for its short process, low cost, and high yield, with a mass conversion rate of raw materials up to 90% and a crude product purity of over 95%. google.com

Another approach involves starting with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. researchgate.net A four-step process including ester hydrolysis, substitution with methylamine, reaction with a sulfonyl chloride, and amide reduction yields Vonoprazan fumarate (B1241708). researchgate.net A variation of this starts with the alkaline hydrolysis of a fluoroaryl-pyrrole-ethyl-carboxylate, followed by coupling with methylamine, sulfonylation, and finally, reduction of the amide to an amine. tandfonline.commdpi.com

A relatively simple synthesis of Vonoprazan starts with pyridine-3-sulfonyl chloride and 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. nih.gov These undergo a nucleophilic substitution, followed by a Raney-Ni promoted reduction to an amine, which is then treated with paraformaldehyde and sodium borohydride (B1222165) to produce Vonoprazan. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of complex molecules like this compound. For the related compound Vonoprazan, several patents and studies highlight key optimizations.

In one patented method for a Vonoprazan intermediate, the process is designed for industrial scale-up, emphasizing a short process period, low cost, and environmental friendliness. google.com The four-step process boasts a mass yield of over 70%. google.com Another patent describes a process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic ester, using water as a solvent for an amination reaction, followed by reduction. google.com This two-step reaction has a total yield of over 70% and is also suitable for large-scale industrial production due to its cost-effectiveness and environmental benefits. google.com

A key step in some synthetic routes is the sulfonamidation. One study found that for the synthesis of Vonoprazan, using n-butyllithium as a base for the deprotonation of the pyrrole-NH was critical, as other bases like sodium hydride, potassium tert-butoxide, or triethylamine (B128534) did not yield the desired product. tandfonline.com Similarly, the reduction of the amide to the amine was found to be ineffective with reducing agents like borane, Red-Al, and sodium borohydride-boron trifluoride, highlighting the need for specific reagent selection. tandfonline.com

The table below summarizes various synthetic routes for Vonoprazan and its intermediates, which could be adapted for this compound synthesis, along with their reported yields.

| Starting Materials | Key Steps | Reported Yield | Reference |

| o-fluorobenzoyl chloride, dimethyl malonate | Condensation, acid hydrolysis, halogenation, coupling | >70% (mass yield) | google.com |

| 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic ester | Aminolysis in water, reduction | >70% (total yield) | google.com |

| Fluoroaryl-pyrrole-ethyl-carboxylate | Alkaline hydrolysis, amidation, sulfonamidation, amide reduction | 41.3% (overall yield) | tandfonline.com |

| Pyridine-3-sulfonyl chloride, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | Nucleophilic substitution, Raney-Ni reduction, reductive amination | Not specified | nih.gov |

Catalytic and Stereoselective Approaches in this compound Production (if applicable)

While specific catalytic and stereoselective methods for this compound are not detailed in the available literature, the broader field of organic synthesis offers relevant strategies. For instance, the synthesis of chiral molecules often employs stereoselective reactions to control the spatial arrangement of atoms. scielo.org.bo This can be achieved using chiral auxiliaries or asymmetric catalysis. domainex.co.uk

Catalytic methods are often employed to improve reaction efficiency and reduce waste. For example, a patent for a Vonoprazan intermediate mentions the use of a catalyst in a four-step synthesis to achieve high mass conversion and purity. google.com Another study on pyrrole synthesis utilized HZSM-5 and Pd/C as recyclable heterogeneous catalysts, which are eco-friendly and result in high product yields. researchgate.net

Stereoselective synthesis is crucial when a molecule has chiral centers. For example, the synthesis of certain alkenes can be controlled to produce specific E/Z isomers. scielo.org.bo In the context of drug development, enantioselective synthesis is vital as different enantiomers of a drug can have different biological activities. domainex.co.uk For instance, the synthesis of chiral 1,2-diols and 1,3-diols can be achieved through catalytic asymmetric synthesis from simple starting materials. nih.gov

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Several synthetic routes for Vonoprazan and its intermediates have incorporated these principles.

One patented method for a Vonoprazan intermediate is highlighted as being environmentally friendly and suitable for industrial production. google.com A key feature of another patented process is the use of water as a solvent for the aminolysis reaction, avoiding toxic and harmful organic solvents and reducing costs. google.com The use of recyclable heterogeneous catalysts like HZSM-5 and Pd/C in a pyrrole synthesis is another example of a green chemistry approach, offering high product yield and easy work-up. researchgate.net

The table below outlines some green chemistry approaches that could be relevant to the synthesis of this compound.

| Green Chemistry Principle | Application in Vonoprazan Synthesis | Reference |

| Use of Safer Solvents | Water used as a solvent in aminolysis | google.com |

| Catalysis | Use of recyclable heterogeneous catalysts (HZSM-5, Pd/C) | researchgate.net |

| Atom Economy | High mass conversion rate (up to 90%) in an intermediate synthesis | google.com |

| Designing Safer Chemicals | Development of a process with a short reaction period and low cost | google.com |

Development of Novel Analogs and Derivatives of this compound

The development of novel analogs and derivatives of this compound is driven by the desire to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Structure-Based Design Principles for this compound Derivatives

Structure-based drug design utilizes the three-dimensional structure of a biological target to design new inhibitors. In the case of Vonoprazan and its analogs, the target is the gastric H+,K+-ATPase, also known as the proton pump. researchgate.net

Molecular docking studies are a key tool in structure-based design. For example, a study on Vonoprazan pyrazole (B372694) derivatives used the crystal structure of the gastric proton pump (PDB ID: 5YLU) to predict the binding affinity of designed compounds. researchgate.net The study identified derivatives that showed a higher number of significant binding interactions with the active site compared to Vonoprazan itself. researchgate.net Another study used deep generative models for de novo drug design based on the proton pump structure, leading to the development of potent inhibitors. nih.gov

The design of derivatives can also be guided by understanding the structure-activity relationships of existing compounds. For example, the introduction of a chlorine atom at the C-8 position of some quinolone antibacterials was found to be an electron-withdrawing group that stabilizes the molecule. explorationpub.com Similarly, modifications to the N-1, C-7, and C-8 positions of certain antibacterial drugs have been shown to improve their biological action. explorationpub.com

Synthetic Modifications for Enhancing or Modulating this compound’s Biological Activities

Synthetic modifications are employed to alter the biological activity of a lead compound. For this compound, this could involve making changes to various parts of the molecule.

One study investigated the effect of chloro-derivatives of a de novo designed proton pump inhibitor. nih.gov They found that the position of the chlorine atom had a significant impact on the inhibitory potency. A 5-chloro derivative showed improved affinity, while a 6-chloro derivative had reduced affinity. nih.gov This highlights the importance of positional specificity in synthetic modifications.

Another approach to modifying biological activity is through the synthesis of different analogs. For example, a study on monoterpene-based azo derivatives found that the nature and position of substituents on the aromatic ring influenced their anti-Helicobacter pylori activity. rsc.org For instance, an ortho-chloro derivative showed better activity than a meta- and para-disubstituted chloro-derivative. rsc.org

Impurity Profiling and Control Methodologies in this compound Synthesis

The control of impurities is a critical aspect of the synthesis of any active pharmaceutical ingredient (API), including this compound, an important intermediate in the synthesis of Vonoprazan. Impurities can arise from various sources, including the starting materials, reagents, intermediates, and degradation of the final product. clearsynth.com Rigorous impurity profiling and the implementation of effective control strategies are essential to ensure the quality, safety, and efficacy of the final drug substance. clearsynth.comveeprho.com

The synthesis of Vonoprazan and its intermediates, such as this compound, can generate several process-related and degradation impurities. chemicea.com These impurities can include isomers, by-products from incomplete reactions, and degradation products formed under stress conditions. researchgate.net Regulatory bodies require comprehensive characterization and control of these impurities. veeprho.com

Common Impurities in this compound Synthesis

Several impurities have been identified in the synthesis of Vonoprazan, some of which are related to or derived from this compound. These impurities can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: These impurities are formed during the synthetic process and can include unreacted starting materials, intermediates, and by-products. One notable impurity is the "Vonoprazan Chloro Pyridine (B92270) Impurity," chemically identified as 1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine. synzeal.comveeprho.comcleanchemlab.com This impurity highlights the challenges in controlling regioselectivity during the sulfonation step. Other process-related impurities can arise from the starting materials or subsequent reaction steps. For instance, a patent describes a chloro impurity in a key intermediate, 5-(2-fluorophenyl)-1-[(pyridin-3-yl)sulfonyl]-1H-pyrrole-3-carbaldehyde, which can carry over to the final product. google.com

Degradation Impurities: These impurities are formed due to the degradation of the drug substance under various stress conditions such as heat, light, acid, base, and oxidation. researchgate.net Forced degradation studies on Vonoprazan have shown significant degradation under alkaline and oxidative conditions. researchgate.net While specific degradation studies on this compound are not extensively detailed in the public domain, it is reasonable to infer that similar pathways could lead to related degradation products.

Below is an interactive table detailing some of the known impurities related to the synthesis of Vonoprazan, including those structurally similar to or potentially derived from this compound.

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| This compound | 1-(2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine | 928325-68-2 | C17H15ClFN3O2S | 379.83 | Intermediate/Impurity |

| Vonoprazan Chloro Pyridine Impurity | 1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine | N/A | C17H15ClFN3O2S | 379.84 | Process-Related |

| Vonoprazan Sulfonyl Aldehyde Impurity | 2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 928324-80-5 | C16H10ClFN2O3S | 364.78 | Process-Related |

| Vonoprazan 3-Formyl Impurity | 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 881677-11-8 | C16H11FN2O3S | 330.33 | Process-Related |

| 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | 2169267-53-0 | C11H7ClFNO | 223.63 | Starting Material/Impurity |

Note: The table includes this compound itself as it can be considered an impurity if not the intended final product. Some CAS numbers were not available (N/A) in the searched literature.

Control Methodologies

Effective control of impurities in the synthesis of this compound involves a multi-faceted approach, encompassing the optimization of reaction conditions, purification techniques, and robust analytical methods for detection and quantification.

Synthetic Route Optimization: One of the primary strategies to control impurities is to refine the synthetic process to minimize their formation. This can involve adjusting reaction parameters such as temperature, reaction time, and the choice of reagents and solvents. For example, a patent discloses a method to reduce a specific chloro-impurity by purifying an intermediate, 5-(2-fluorophenyl)-1-[(pyridin-3-yl)sulfonyl]-1H-pyrrole-3-carbaldehyde, to a purity of higher than 97.5% before proceeding to the next step. google.com Another patent describes a method for preparing low-impurity Vonoprazan fumarate by forming a hydrobromide salt of Vonoprazan to effectively remove certain impurities that are difficult to eliminate through recrystallization alone. google.com

Purification Techniques: After synthesis, purification of the crude product is crucial to remove any remaining impurities. Common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for effective purification.

Chromatography: Column chromatography is a powerful technique for separating closely related compounds. Different types of chromatography, such as flash chromatography or preparative high-performance liquid chromatography (HPLC), can be employed.

Analytical Methodologies: The development and validation of sensitive and specific analytical methods are paramount for impurity profiling and control. These methods are used to identify, quantify, and monitor impurities throughout the manufacturing process and in the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common analytical technique for impurity profiling of pharmaceutical compounds. lgcstandards.com Stability-indicating HPLC methods have been developed for the simultaneous determination of Vonoprazan and its related substances. researchgate.net These methods are capable of separating the main compound from its process-related and degradation impurities. A typical HPLC method for Vonoprazan analysis might use a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727), with UV detection. researchgate.netresearchgate.net One study reported an HPLC method using an ammonium (B1175870) formate (B1220265) buffer (pH 3.0) and ethanol (B145695) as the mobile phase. researchgate.net Another method utilized a sodium phosphate (B84403) buffer (pH 6.5) with methanol and acetonitrile. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique that has been used for the analysis of Vonoprazan fumarate. One developed HPTLC method used a mobile phase of Methanol: Toluene: triethylamine (6: 4: 0.1 v/v/v) and detection at 267 nm. researchgate.net

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry is an invaluable tool for the structural elucidation of unknown impurities.

The table below summarizes the analytical techniques used for impurity control in Vonoprazan synthesis.

| Analytical Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Quantification and detection of impurities | C18 column, gradient elution, UV detection |

| High-Performance Thin-Layer Chromatography (HPTLC) | Analysis of Vonoprazan and its degradation products | Silica gel 60 F254 plates, UV detection |

| Mass Spectrometry (MS) | Structural identification of impurities | Coupled with LC or GC |

By implementing these control strategies, manufacturers can ensure that this compound and, subsequently, Vonoprazan, meet the stringent purity requirements set by regulatory authorities, thereby ensuring the quality and safety of the final pharmaceutical product. The use of well-characterized reference standards for identified impurities is also a critical component of these control methodologies. aquigenbio.com

Molecular and Cellular Pharmacodynamics of 2 Chloro Vonoprazan

Investigation of Molecular Targets and Binding Kinetics of Vonoprazan (B1684036)

Mechanism of Action of Vonoprazan at the Molecular Level in In Vitro Systems

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that exerts its acid-suppressing effect by directly inhibiting the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase). jopir.in This enzyme, often called the proton pump, is located in the secretory canaliculi of gastric parietal cells and represents the final step in the secretion of gastric acid. nih.gov

The mechanism of Vonoprazan is distinct from that of proton pump inhibitors (PPIs). nih.gov Unlike PPIs, which are prodrugs requiring activation by acid to form a covalent, irreversible bond with the H+/K+-ATPase, Vonoprazan is active in its native form. ntno.orgfda.gov It functions as a reversible inhibitor, competitively blocking the potassium (K+) binding site on the luminal surface of the proton pump. nih.govwjgnet.com By interfering with the K+ binding, Vonoprazan prevents the conformational change in the enzyme necessary for the exchange of intracellular H+ for extracellular K+, thus halting acid secretion. nih.govfda.gov

A key molecular feature of Vonoprazan is its high acid dissociation constant (pKa) of 9.06. drugbank.com This high pKa allows Vonoprazan to remain stable and protonated in the acidic environment of the parietal cell canaliculi, leading to its accumulation at the site of action. ntno.orgdrugbank.com This targeted concentration contributes to its potent and sustained inhibitory effect. ntno.org In vitro studies using porcine gastric microsomes have demonstrated that Vonoprazan potently inhibits H+/K+-ATPase activity with an IC₅₀ of 19 nM at a pH of 6.5. medchemexpress.com Its inhibitory action is independent of the pump's activity state, meaning it can bind to both active and inactive pumps. wjgnet.com

| Feature | Vonoprazan (P-CAB) | Proton Pump Inhibitors (PPIs) |

|---|---|---|

| Activation | Active in its native form; does not require acid activation. nih.govgoogle.com | Prodrugs that require activation by acid. ntno.org |

| Binding Site | Binds to the K+ binding site on the luminal domain. wjgnet.com | Binds to cysteine residues on the enzyme. ntno.org |

| Inhibition Type | Reversible, K+-competitive inhibition. jopir.infda.gov | Irreversible, covalent inhibition. nih.gov |

| Chemical Stability | Stable in acidic conditions. google.com | Acid-labile, requiring enteric coating. nih.gov |

| Onset of Action | Rapid onset, with maximal effect from the first administration. google.com | Slower onset, requiring several days to reach maximum effect. ntno.org |

Comparative Receptor Occupancy and Ligand Binding Studies with Vonoprazan Analogs

The binding characteristics of Vonoprazan have been compared to other P-CABs and PPIs, highlighting its unique properties. Molecular modeling and structural analyses show that Vonoprazan binds within a luminal vestibule of the H+/K+-ATPase. nih.govresearchgate.net Its slow dissociation from this binding site is a key feature distinguishing it from earlier P-CABs like SCH28080 and revaprazan, contributing to its long duration of action. nih.gov

Compared to the PPI lansoprazole, Vonoprazan demonstrates significantly more potent inhibition of the proton pump, with some in vitro findings suggesting a potency approximately 350 to 400 times greater. nih.govnih.govgoogle.com In clinical studies comparing it with other P-CABs, such as tegoprazan (B1682004), both have shown potent acid suppression. A study comparing 10-day triple therapies for H. pylori eradication found that Vonoprazan (20 mg) and tegoprazan (100 mg) had comparable efficacy. gutnliver.org However, the binding kinetics differ; Vonoprazan is noted for its particularly slow dissociation rate from the H+/K+-ATPase, which underpins its sustained 24-hour control of gastric pH. nih.govnih.gov

| Compound | Class | Binding Nature | Key Characteristic |

|---|---|---|---|

| Vonoprazan | P-CAB | Reversible, K+-competitive | High pKa (9.37), very slow dissociation rate, long duration of action. nih.gov |

| SCH28080 | P-CAB | Reversible, K+-competitive | Lower pKa (5.5), faster dissociation compared to Vonoprazan. nih.gov |

| Tegoprazan | P-CAB | Reversible, K+-competitive | Potent acid suppression, comparable efficacy to Vonoprazan in some contexts. gutnliver.org |

| Lansoprazole | PPI | Irreversible, covalent | Requires acid activation; potency influenced by CYP2C19 metabolism. wjgnet.comdrugbank.com |

Kinetics of Vonoprazan Interaction with Gastric H+/K+-ATPase

The interaction kinetics of Vonoprazan with the gastric H+/K+-ATPase are central to its powerful and prolonged acid-suppressing effects. In vitro studies have quantified its high affinity and slow dissociation from the enzyme.

Inhibitory Concentration (IC₅₀): Vonoprazan inhibits H+/K+-ATPase activity in porcine gastric microsomes with an IC₅₀ value of 19 nM at pH 6.5. medchemexpress.com Its inhibitory activity is maintained under neutral conditions (pH 7.5), unlike PPIs.

Inhibition Constant (Ki): It acts as a purely K+-competitive inhibitor with a Ki value of approximately 3.0 to 60 nM, depending on the study and conditions. nih.govnih.gov

Dissociation Rate: The most notable kinetic feature of Vonoprazan is its remarkably slow rate of dissociation from the H+/K+-ATPase. nih.gov This slow "off-rate" ensures that the enzyme remains inhibited for an extended period, leading to sustained acid suppression over 24 hours. google.comnih.gov Molecular modeling suggests this slow exit is hindered by an electrostatic barrier created by specific amino acid residues (Asp137 and Asn138) near the binding site. nih.gov

| Kinetic Parameter | Value | Significance |

|---|---|---|

| IC₅₀ (pH 6.5) | 19 nM | Demonstrates high potency in inhibiting the proton pump. medchemexpress.com |

| Ki | ~3.0 - 60 nM | Indicates high binding affinity for the enzyme. nih.govnih.gov |

| Dissociation | Very slow | Underpins the long duration of action and sustained 24-hour acid control. nih.govnih.gov |

Cellular Pharmacological Responses to Vonoprazan Exposure

Intracellular Signaling Pathway Modulation by Vonoprazan

The primary and well-defined mechanism of action for Vonoprazan is the direct, competitive inhibition of the H+/K+-ATPase proton pump at the apical membrane of gastric parietal cells. nih.gov Its therapeutic effect stems from this targeted extracellular interaction. Current research has not identified a significant role for the modulation of broader intracellular signaling cascades—such as the MAPK/ERK or PI3K/mTOR pathways—as a primary or secondary mechanism for its acid-suppressing action. news-medical.netwikipedia.org

While Vonoprazan is metabolized by intracellular CYP450 enzymes, its pharmacodynamic activity is not dependent on these pathways. nih.govdovepress.com Studies have investigated its potential for drug-drug interactions by examining its inhibitory effects on various CYP enzymes, finding it can act as a mixed-type inhibitor of certain isoforms like CYP2D6 in vitro, which is a consideration for co-administered drugs but not part of its own therapeutic mechanism. dovepress.com The core pharmacological response is localized to the proton pump itself, rather than a modulation of the complex signaling networks that regulate gene expression or cell proliferation. news-medical.netnih.gov

Cellular Uptake, Distribution, and Efflux Mechanisms of Vonoprazan in Cell Models

The cellular pharmacokinetics of Vonoprazan are crucial for its efficacy. Its high pKa of 9.06 ensures that upon entering the systemic circulation and reaching the gastric mucosa, it becomes protonated and trapped at high concentrations within the acidic canaliculi of parietal cells. ntno.orgdrugbank.com This selective accumulation at the target site is a key factor in its potent activity. nih.govdrugbank.com

Cellular Uptake and Distribution: Vonoprazan is rapidly absorbed and distributes selectively to gastric parietal cells, independent of the cell's acid secretion status. nih.gov In the bloodstream, it exhibits plasma protein binding ranging from 85% to 88%. drugbank.com Its distribution into the parietal cell is driven by its physicochemical properties, particularly its high pKa, which facilitates accumulation in the acidic secretory spaces where the H+/K+-ATPase is located. drugbank.com

Metabolism: Intracellularly, Vonoprazan is extensively metabolized by multiple cytochrome P450 (CYP) isoforms, primarily CYP3A4, with minor contributions from CYP2B6, CYP2C19, CYP2C9, and CYP2D6. nih.govnih.gov The resulting metabolites are pharmacologically inactive. drugbank.com Unlike many PPIs, Vonoprazan's metabolism and pharmacokinetics are not significantly affected by CYP2C19 genetic polymorphisms. nih.govdrugbank.com

Enzymatic Inhibition and Activation Profiles of 2-Chloro Vonoprazan

As a derivative of vonoprazan, this compound is presumed to act as a potassium-competitive acid blocker (P-CAB). The primary target of this class of drugs is the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.

Vonoprazan itself is a potent and reversible inhibitor of the H+/K+-ATPase. jnmjournal.org It competitively blocks the potassium-binding site of the proton pump, leading to a rapid and sustained elevation of intragastric pH. jnmjournal.orgdovepress.com Unlike proton pump inhibitors (PPIs) such as lansoprazole, vonoprazan does not require activation in an acidic environment. This allows it to inhibit the proton pump regardless of its functional state. researchgate.net

The inhibitory activity of vonoprazan is well-documented, with an IC50 value of 19 nM at pH 6.5 for the inhibition of H+/K+-ATPase activity in porcine gastric microsomes. medchemexpress.com Its inhibitory constant (Ki) is reported to be 10 nM at pH 7.0. jnmjournal.org In comparative studies, vonoprazan has shown significantly more potent H+/K+-ATPase inhibitory activity than the P-CAB SCH28080 and the PPI lansoprazole. jnmjournal.orgfda.gov

While specific IC50 values for this compound are not widely published, developmental research that led to the selection of vonoprazan indicated that the 2-chloro derivative did not offer an improvement in activity. cpu.edu.cn Further research on chloro-derivatives of similar proton pump inhibitors also showed that the introduction of chloro groups could significantly reduce inhibitory potency. For instance, a derivative of a compound designated DQ-06 with three chloro groups showed a markedly higher IC50 value of 3.20 µM, indicating lower potency. nih.gov

Below is a table summarizing the enzymatic inhibition data for the parent compound, vonoprazan, which serves as a reference for understanding the expected activity profile of its derivatives.

| Compound | Target Enzyme | IC50 (pH 6.5) | Ki (pH 7.0) | Mechanism of Action |

| Vonoprazan | Gastric H+/K+-ATPase | 19 nM medchemexpress.com | 10 nM jnmjournal.org | Reversible, K+-competitive |

| Lansoprazole | Gastric H+/K+-ATPase | 7.6 µM jnmjournal.org | - | Irreversible, covalent bonding |

| SCH28080 | Gastric H+/K+-ATPase | 0.14 nM jnmjournal.org | - | Reversible, K+-competitive |

This table is based on data for vonoprazan and related compounds to provide a comparative context.

Vonoprazan is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C19, CYP2D6, and the sulfotransferase SULT2A1. nih.govdrugbank.com In vitro studies have shown that vonoprazan can act as an inhibitor of CYP2B6, CYP2C9, CYP2D6, and CYP3A4. nih.govresearchgate.net

Mechanisms of Potential Resistance Development in In Vitro Models to this compound

There is currently no specific information available in the scientific literature regarding in vitro resistance development to this compound. However, insights can be drawn from studies on the parent compound, vonoprazan, and its use in therapies against Helicobacter pylori, a bacterium strongly associated with gastric pathologies.

The efficacy of H. pylori eradication therapies is often challenged by antibiotic resistance. The potent and sustained acid suppression achieved by vonoprazan creates a more favorable environment for antibiotics to exert their effects, even against some antibiotic-resistant strains. researchgate.net For example, vonoprazan-based triple therapy has demonstrated higher eradication rates for clarithromycin-resistant H. pylori compared to PPI-based therapies. dovepress.commdpi.com

While resistance to vonoprazan itself has not been a primary clinical concern, the potential for bacteria to develop resistance to any therapeutic agent is a recognized phenomenon. In the context of H. pylori, resistance to antimicrobial agents typically develops through genetic mutations that alter the drug's target or cellular pathways that affect drug accumulation or efflux. For instance, resistance to clarithromycin (B1669154) in H. pylori is most commonly associated with point mutations in the 23S rRNA gene.

The development of resistance in in vitro models often involves the serial passage of microorganisms in the presence of sub-lethal concentrations of the drug, leading to the selection of resistant mutants. Potential mechanisms could theoretically include:

Alterations in the Drug Target: Mutations in the genes encoding the subunits of the H+/K+-ATPase could potentially alter the binding site of P-CABs like this compound, reducing its inhibitory effect.

Efflux Pump Overexpression: Bacteria can develop resistance by upregulating the expression of efflux pumps that actively transport the drug out of the cell, thereby reducing its intracellular concentration.

Metabolic Alterations: Changes in bacterial metabolic pathways could potentially lead to the inactivation of the drug.

It is important to note that these are hypothetical mechanisms based on general principles of drug resistance in bacteria and that specific in vitro studies on this compound would be required to identify the actual mechanisms of resistance development.

Pre Clinical Pharmacokinetic and Biotransformation Studies of 2 Chloro Vonoprazan

Absorption Characteristics of 2-Chloro Vonoprazan (B1684036) in Non-human Biological Systems

Preclinical studies in animal models, such as rats and dogs, have demonstrated that following oral administration, Vonoprazan is rapidly and highly absorbed. nih.govresearchgate.net After a single oral dose of radiolabeled ([14C]) Vonoprazan, radioactivity was quickly detected in the plasma of both rats and dogs, indicating efficient absorption from the gastrointestinal tract. nih.govresearchgate.net The time to reach maximum plasma concentration (Tmax) is generally observed to be between 1.5 to 2.0 hours in healthy subjects, a characteristic that is mirrored in animal models. nih.gov The absorption process appears to be minimally affected by food. nih.gov In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, have also been employed to understand the transport of Vonoprazan across the intestinal epithelium. nih.gov

Distribution Patterns of 2-Chloro Vonoprazan in Animal Models and In Vitro Tissue Systems

Vonoprazan exhibits extensive distribution into tissues in preclinical models. nih.govnih.gov Following oral administration of radiolabeled Vonoprazan to rats, radioactivity was widely distributed throughout the body, with maximum concentrations in most tissues observed at approximately one-hour post-dose. nih.gov

A key characteristic of Vonoprazan's distribution is its significant accumulation in the stomach, specifically in the acidic canaliculi of gastric parietal cells, which is its target site of action. nih.govnih.govnih.govresearchgate.net This targeted accumulation is attributed to its high pKa (9.06), which causes it to become protonated and trapped within the highly acidic environment of the parietal cells. nih.govresearchgate.netnih.gov Studies in rats have shown that after both oral and intravenous administration, the concentration of the parent compound (un-metabolized Vonoprazan) was substantially higher in the stomach compared to plasma and other tissues. nih.gov This tissue-specific accumulation explains its rapid onset and prolonged duration of acid suppression. nih.gov By 168 hours post-dose in rats, radioactivity levels in nearly all tissues were very low. nih.gov The apparent volume of distribution is large, estimated at 1050 L in healthy adults, reflecting its extensive tissue uptake. nih.gov Plasma protein binding is approximately 85% to 88%. nih.gov

Table 1: Tissue Distribution of Vonoprazan in Rats This table is for illustrative purposes based on described findings; specific quantitative ratios may vary between studies.

| Tissue | Relative Concentration Compared to Plasma |

|---|---|

| Stomach | Very High |

| Liver | Moderate |

| Kidney | Moderate |

| Lungs | Low |

| Brain | Low |

Metabolic Pathways and Metabolite Identification of this compound

In vivo studies in rats and dogs show that Vonoprazan is extensively metabolized, with the unchanged parent drug being only a minor component in plasma and excreta. nih.govresearchgate.net The biotransformation of Vonoprazan occurs through multiple pathways, primarily involving oxidation and subsequent conjugation. researchgate.net

Several key metabolites have been identified in preclinical studies: nih.govresearchgate.netspringermedizin.desemanticscholar.org

M-I: An oxidative metabolite, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylic acid, formed through oxidative deamination. This is a primary metabolite. nih.gov

M-II: Formed by the cleavage of the sulfonamide bond in M-I. nih.gov

M-III: Another oxidative metabolite. researchgate.net

M-IV-Sul: A sulfate conjugate. researchgate.net

N-demethylated Vonoprazan: An in vitro specific metabolite. researchgate.net

Glucuronide Conjugates: Both M-I and M-II can undergo further conjugation with glucuronic acid to form M-I-G and M-II-G. nih.govnih.gov

In rat plasma, the oxidative metabolite M-I is a major component, while in dog plasma, the glucuronide M-II-G is predominant. nih.govresearchgate.net None of the identified metabolites possess pharmacological activity. nih.govnih.govresearchgate.net

Enzymes Involved in this compound Biotransformation (e.g., Cytochrome P450 Enzymes)

The metabolism of Vonoprazan is catalyzed by a combination of cytochrome P450 (CYP) enzymes and non-CYP enzymes. researchgate.netfrontiersin.orgfrontiersin.org

CYP3A4: This is the principal enzyme responsible for the CYP-mediated metabolism of Vonoprazan, converting it to metabolites M-I and M-III. researchgate.netresearchgate.netnih.govresearchgate.net

Other CYP Isoforms: CYP2B6, CYP2C19, CYP2C9, and CYP2D6 also contribute to the metabolism of Vonoprazan, but to a lesser extent than CYP3A4. nih.govresearchgate.netfrontiersin.orgnih.gov

Sulfotransferase (SULT2A1): This non-CYP enzyme is involved in the formation of the M-IV-Sul metabolite. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov

Table 2: Major Metabolites of Vonoprazan and Associated Metabolic Enzymes

| Metabolite | Metabolic Pathway | Primary Enzyme(s) Involved |

|---|---|---|

| M-I | Oxidation | CYP3A4 |

| M-III | Oxidation | CYP3A4 |

| M-IV-Sul | Sulfation | SULT2A1, CYP2C9 |

| N-demethylated Vonoprazan | N-demethylation | CYP3A4, CYP2B6, CYP2C19, CYP2D6 |

Impact of Genetic Polymorphisms on this compound Metabolism in Relevant Pre-clinical Models

A significant advantage of Vonoprazan observed in clinical and preclinical contexts is the minimal impact of genetic polymorphisms, particularly of the CYP2C19 enzyme, on its pharmacokinetics. nih.govnih.govnih.gov This contrasts sharply with proton pump inhibitors (PPIs), whose metabolism is heavily dependent on CYP2C19, leading to significant variability in exposure and efficacy between individuals with different CYP2C19 genotypes (e.g., poor, intermediate, and extensive metabolizers). nih.govnih.gov

Excretion Routes of this compound and its Metabolites in Animal Studies

Following extensive metabolism, the metabolites of Vonoprazan are eliminated from the body via both urine and feces. nih.govnih.gov Preclinical mass balance studies using radiolabeled Vonoprazan have shown that the primary route of excretion differs between species. nih.govresearchgate.net

In rats: The major route of excretion for drug-related radioactivity is via the feces. nih.govresearchgate.net The glucuronide of M-I (M-I-G) was identified as a major component in rat bile, indicating significant biliary excretion. nih.gov

In dogs: The primary route of excretion is via the urine. nih.govresearchgate.net The glucuronide M-II-G was a major component found in dog urine. nih.gov

In both species, the administered radioactive dose was almost completely recovered, indicating efficient elimination. nih.govresearchgate.net A very small amount of the dose is excreted as the unchanged parent drug. nih.gov

Drug-Drug Interaction Potential of this compound at the Pre-clinical Pharmacokinetic Level

Preclinical in vitro and in vivo studies have been conducted to evaluate the potential of Vonoprazan to cause drug-drug interactions (DDIs).

Inhibition of CYP Enzymes: In vitro studies using rat and human liver microsomes have shown that Vonoprazan can inhibit several CYP enzymes. nih.govresearchgate.net Specifically, it has demonstrated direct inhibitory effects on CYP3A4, CYP2C9, CYP2D6, and CYP2B6, with reported IC50 values of 22.48 µM, 18.34 µM, 3.62 µM, and 3.68 µM, respectively, in rat liver microsomes. nih.gov No significant inhibition was observed for CYP1A2 and CYP2E1. nih.gov In vivo studies in rats co-administered with a cocktail of probe drugs confirmed these findings, showing significant alterations in the pharmacokinetics of substrates for CYP3A4, CYP2B6, CYP2D6, and CYP2C9. nih.gov

Interaction with CYP Inhibitors: Since Vonoprazan is a substrate for multiple CYP enzymes, particularly CYP3A4, its metabolism can be affected by potent enzyme inhibitors. researchgate.net Co-administration with clarithromycin (B1669154), a strong CYP3A4 inhibitor, has been shown to increase plasma concentrations of Vonoprazan. researchgate.net Similarly, studies in rats have shown that the CYP3A4 inhibitor voriconazole increased the plasma exposure of Vonoprazan. semanticscholar.orgresearchgate.net Cardiovascular drugs like amlodipine have also shown inhibitory effects on Vonoprazan metabolism in rat and human liver microsomes. frontiersin.orgresearchgate.net

Interaction with NSAIDs and Aspirin: Studies in healthy human subjects (reflecting preclinical DDI assessments) found no clinically meaningful pharmacokinetic interactions when Vonoprazan was co-administered with low-dose aspirin or the NSAIDs loxoprofen, diclofenac, or meloxicam. springermedizin.denih.govsemanticscholar.orgspringermedicine.com

These preclinical findings suggest that while Vonoprazan's multiple metabolic pathways may reduce its susceptibility to DDIs compared to other drugs, caution is warranted when it is co-administered with potent inhibitors or substrates of the CYP enzymes it interacts with. frontiersin.orgnih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation / Other Names | Description |

|---|---|---|

| Vonoprazan | TAK-438 | The parent compound, a potassium-competitive acid blocker. |

| This compound | - | Subject of the article; data primarily refers to Vonoprazan. |

| N-Desmethyl-2-chloro-vonoprazan | - | A potential metabolite or derivative of Vonoprazan. |

| 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylic acid | M-I | A primary oxidative metabolite of Vonoprazan. |

| 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | M-II | A secondary metabolite formed from M-I. |

| M-III | - | An oxidative metabolite of Vonoprazan. |

| M-IV-Sul | - | A sulfate conjugate metabolite of Vonoprazan. |

| M-I-G | - | Glucuronide conjugate of the M-I metabolite. |

| M-II-G | - | Glucuronide conjugate of the M-II metabolite. |

| Clarithromycin | - | A CYP3A4 inhibitor used in DDI studies. |

| Voriconazole | - | A CYP3A4 inhibitor used in DDI studies. |

| Amlodipine | - | A cardiovascular drug and CYP inhibitor used in DDI studies. |

| Aspirin | LDA (Low-Dose Aspirin) | An NSAID used in DDI studies. |

| Loxoprofen | - | An NSAID used in DDI studies. |

| Diclofenac | - | An NSAID used in DDI studies. |

| Meloxicam | - | An NSAID used in DDI studies. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations for 2 Chloro Vonoprazan and Its Analogs

Correlation of Structural Modifications with Molecular Target Affinity and Selectivity for 2-Chloro Vonoprazan (B1684036) Derivatives

The affinity and selectivity of vonoprazan analogs for the gastric H+/K+-ATPase are highly sensitive to structural modifications. Vonoprazan itself exhibits high affinity for the proton pump, with a reported Ki value of 3.0 nM. nih.gov Its binding is selective to the parietal cells and occurs independently of the acid secretion state. nih.govnih.gov

Research on related compounds has shown that substitutions on the pyridine (B92270) and fluorophenyl rings can significantly impact inhibitory activity. nih.gov For instance, the introduction of a methoxy (B1213986) group at the 6-position of the pyridine ring in a vonoprazan analog resulted in the retention of inhibition, suggesting that this position can tolerate such modifications. nih.gov

In a broader context of P-CABs, studies on other chemical scaffolds have highlighted the importance of specific structural features. For example, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, chloro-substituted compounds at the ortho and para positions of a phenyl group were the most active against Helicobacter pylori. farmaciajournal.com This indicates that the position of halogen substituents can be critical for biological activity.

The following table summarizes the impact of certain structural modifications on the inhibitory activity of P-CAB analogs.

| Compound/Modification | Target/Assay | IC50/Ki Value | Key Finding | Reference |

| Vonoprazan | H+/K+-ATPase | Ki = 3.0 nM | High affinity for the target enzyme. | nih.gov |

| 6-Methoxy Pyridine Analog | H+/K+-ATPase | Inhibition Retained | The 6-position of the pyridine ring can accommodate substitutions. | nih.gov |

| Ortho-chloro substituted 2-amino-1,3,4-thiadiazole | H. pylori | IC50 = 313.2 µM | Chloro substitution at the ortho position enhances activity. | farmaciajournal.com |

| Para-chloro substituted 2-amino-1,3,4-thiadiazole | H. pylori | IC50 = 214.7 µM | Chloro substitution at the para position is highly favorable for activity. | farmaciajournal.com |

Impact of Chloro Substitution on the Biological Activity Profile of 2-Chloro Vonoprazan

In one study involving de novo designed P-CABs, the introduction of three chloro groups to a parent compound (DQ-06) significantly reduced its inhibitory potency, with the IC50 increasing to 3.20 ± 0.20 μM. nih.gov However, a single chloro substitution at the 5-position of a different analog (DQ-18) improved the apparent affinity by a factor of two (IC50 = 0.31 ± 0.02 μM) compared to the unsubstituted compound. nih.gov Conversely, a 6-chloro derivative (DQ-19) showed a significant reduction in affinity (IC50 = 3.52 ± 0.22 μM), highlighting the position-specific effects of chlorination. nih.gov

Another study on 2-amino-1,3,4-thiadiazole derivatives demonstrated that chloro-substituted compounds, particularly at the para position, were the most active against H. pylori. farmaciajournal.com This suggests that the electron-withdrawing nature and steric properties of the chlorine atom can have a profound and position-dependent impact on the biological activity of these compounds.

The following table illustrates the position-specific effects of chloro substitution on the inhibitory potency of certain P-CAB analogs.

| Compound | Substitution | IC50 (μM) | Impact on Activity | Reference |

| DQ-07 | Three chloro groups | 3.20 ± 0.20 | Significantly reduced | nih.gov |

| DQ-18 | 5-chloro | 0.31 ± 0.02 | Improved by a factor of two | nih.gov |

| DQ-19 | 6-chloro | 3.52 ± 0.22 | Significantly reduced | nih.gov |

Elucidation of Key Pharmacophoric Features of this compound for Target Interaction

The key pharmacophoric features of vonoprazan and its analogs are crucial for their interaction with the H+/K+-ATPase. These features have been elucidated through structural and computational studies.

The binding of vonoprazan occurs in a luminal vestibule of the H+/K+-ATPase, between the surfaces of membrane helices 4, 5, and 6. nih.govnih.gov Key interactions include:

Cationic and Hydrogen Bond Donor Feature : The amino group of vonoprazan binds near the K+-binding site, where three glutamate (B1630785) residues (Glu343, Glu795, and Glu820) are located. nih.gov

Aromatic Pharmacophore Feature : The aromatic group of P-CABs interacts with the side chain of Tyr799. nih.gov Mutation of this residue severely reduces the apparent affinity of these compounds. nih.gov

Hydrophobic Pharmacophore Feature : The pyrrole (B145914) and fluorophenyl rings of vonoprazan are pinned tightly in a space between several residues, including Tyr799, Ala335, Asp137, Asn138, Leu141, and Cys813. nih.gov

The slow dissociation of vonoprazan from the H+/K+-ATPase, contributing to its long-lasting effect, is thought to be hindered by an electrostatic barrier presented by Asp137 and Asn138 to the movement of the sulfonyl group of vonoprazan. nih.govnih.gov

For this compound, the introduction of the chlorine atom on the pyrrole ring would likely influence the electronic distribution and steric interactions within the binding pocket, potentially affecting its affinity and dissociation rate.

Computational Approaches in Predicting SAR/SMR for this compound Analogs

Computational methods are increasingly employed to predict the SAR and SMR of drug candidates, including P-CABs. These approaches can accelerate the design of novel analogs with improved properties.

Molecular Modeling : Molecular modeling has been instrumental in understanding the binding mode of vonoprazan and explaining its slow dissociation from the H+/K+-ATPase. nih.govnih.gov These models provide a template for the design of new P-CABs. nih.govnih.gov

De Novo Drug Design : Deep learning-driven de novo drug design workflows, such as "Deep Quartet," have been used to generate novel P-CABs. nih.gov This approach defines pharmacophore features based on known structural information and generates molecules with desired properties. nih.govresearchgate.net The generated compounds can then be synthesized and tested, with their binding poses confirmed by techniques like cryo-electron microscopy. nih.gov

SAR Transfer : Computational approaches have also been developed to systematically search for analog series with SAR transfer potential across different targets. nih.gov This methodology relies on fragment similarity scoring and dynamic programming to align qualifying series in a chemically intuitive way, providing opportunities for designing new analogs. nih.gov

These computational tools allow for the in silico evaluation of how modifications, such as the introduction of a chloro group in this compound, might affect binding affinity and other pharmacological properties before undertaking extensive synthesis and experimental testing.

Bioanalytical Methodologies for Quantification and Metabolite Profiling of 2 Chloro Vonoprazan

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods for 2-Chloro Vonoprazan (B1684036)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a primary tool for the quantitative analysis of Vonoprazan and its derivatives in biological samples. nih.govnih.gov These methods offer high sensitivity and selectivity, which are essential for detecting low concentrations of the analyte in complex matrices like human plasma.

A validated LC-MS/MS method for the simultaneous determination of Vonoprazan and its four metabolites (M-I, M-II, M-III, and M-IV-Sul) in human plasma has been developed. nih.gov This method utilizes protein precipitation for sample preparation, followed by separation using ultra-high performance liquid chromatography and detection by tandem mass spectrometry. nih.gov To achieve simultaneous quantification with adequate sensitivity and a wide dynamic range for all analytes, the mass spectrometric parameters were optimized. nih.gov The method demonstrated its validity and robustness in a validation study conducted according to regulatory guidelines. nih.gov

For the quantification of Vonoprazan fumarate (B1241708) in human plasma, a rapid and sensitive reversed-phase HPLC-UV method has also been established. ekb.eg This method employs an Agilent 5 HC C18 column with an isocratic mobile phase and UV detection at 225 nm. ekb.eg The method was validated according to ICH guidelines. ekb.eg Another study details a stability-indicating RP-HPLC method for Vonoprazan fumarate, utilizing a C18 column and a mobile phase of water (pH 3.0) and acetonitrile (B52724). veterinaria.org

The following table summarizes the key parameters of a developed LC-MS/MS method for Vonoprazan and its metabolites:

| Parameter | Value |

| Analytes | Vonoprazan (TAK-438F), M-I, M-II, M-III, M-IV-Sul |

| Matrix | Human Plasma |

| Sample Preparation | Protein Precipitation |

| Analytical Technique | UHPLC-MS/MS |

| Calibration Range (TAK-438F, M-III) | 0.1-100 ng/mL |

| Calibration Range (M-I, M-II, M-IV-Sul) | 1-1000 ng/mL |

| Plasma Volume | 100 µL |

| Total Run Time | 5 min |

| Data from a study on the simultaneous quantification of Vonoprazan and its metabolites. nih.gov |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis of 2-Chloro Vonoprazan (if applicable)

While HPLC-MS is the predominant technique for non-volatile compounds like this compound and its primary metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile organic compounds (VOCs). nih.gov In the context of drug metabolism, GC-MS could be applied to identify volatile metabolites if any are produced. The process typically involves the extraction of volatile compounds from a biological sample, followed by separation on a GC column and detection by a mass spectrometer. nih.gov Although direct applications of GC-MS for this compound metabolite analysis are not extensively documented in the provided search results, the technique remains relevant for comprehensive metabolite profiling, particularly for identifying smaller, more volatile breakdown products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds, including drug metabolites. nih.gov While MS provides information on the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of the molecular structure. nih.gov

In the study of Vonoprazan, HPLC analysis revealed the presence of six impurities, which were initially identified by LC-MS. nih.gov Subsequently, the structures of these impurities were confirmed through synthesis and characterization using mass spectrometry, NMR spectroscopy, and infrared spectroscopy. nih.gov This integrated approach, combining separation techniques with spectroscopic methods, is crucial for the unambiguous identification of metabolites and impurities. One previously unknown impurity was identified as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine. nih.gov

Immunoassays and Other Ligand-Binding Assays for this compound Detection in Biological Matrices

Immunoassays and other ligand-binding assays (LBAs) are alternative methods for the quantification of drugs in biological matrices. bioanalysis-zone.comnih.gov These assays are based on the specific binding of an antibody or a receptor to the target analyte. nih.gov LBAs can be highly sensitive and are often used in high-throughput screening environments. nih.gov

While specific immunoassays for this compound are not detailed in the provided search results, the principles of LBA development could be applied. These assays often require the synthesis of a labeled version of the analyte or a specific antibody. nih.gov The development of such assays would involve validating parameters like specificity, sensitivity, and reproducibility. bioanalysisforum.jp Non-radioactive LBAs using optical detection methods like fluorescence polarization or surface plasmon resonance are increasingly common. nih.gov

A spectrofluorimetric method has been developed for the estimation of Vonoprazan in human plasma. researchgate.net This method is based on the reaction of the secondary amine group in Vonoprazan with a fluorescent reagent to produce a highly fluorescent product. researchgate.net

Methodologies for Extracting and Preparing this compound from Complex Biological Samples (e.g., plasma, tissue, cell lysates)

Effective sample preparation is a critical step in bioanalysis to remove interfering substances and concentrate the analyte of interest. For the analysis of this compound and its metabolites from complex biological samples, various extraction techniques can be employed.

Protein Precipitation: This is a simple and common method used to remove proteins from plasma samples. nih.govscilit.com In a validated LC-MS/MS method for Vonoprazan, acetonitrile was used for one-step protein precipitation. nih.govscilit.com Another study on Vonoprazan in spiked plasma samples utilized methanol (B129727) as a protein precipitating agent. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. This technique can be used to extract drugs from aqueous biological fluids into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix. It can provide cleaner extracts compared to protein precipitation and LLE.

The following table provides a summary of sample preparation methods used in the analysis of Vonoprazan:

| Sample Type | Preparation Method | Details | Reference |

| Human Plasma | Protein Precipitation | Acetonitrile was used for one-step protein precipitation. | nih.govscilit.com |

| Human Plasma | Protein Precipitation | Two milliliters of methanol were added as a protein precipitating agent to 300 µL of plasma. | nih.gov |

| Powdered Tablets | Sonication and Filtration | Powdered tablets were sonicated in a diluent and then filtered. | scirp.org |

Mechanistic Toxicology and Cellular Pathobiology of 2 Chloro Vonoprazan in Pre Clinical Models

In Vitro Cytotoxicity and Viability Assessments of 2-Chloro Vonoprazan (B1684036)

No publicly available studies were identified that specifically assess the in vitro cytotoxicity or impact on cell viability of 2-Chloro Vonoprazan in any cell line. Standard assays such as MTT, NRU, or LDH release have not been reported for this specific compound.

Organelle-Specific Toxicological Investigations (e.g., Mitochondrial Dysfunction, Endoplasmic Reticulum Stress Induced by this compound)

There is no available information regarding the effects of this compound on specific cellular organelles. Studies investigating potential mitochondrial dysfunction, such as impacts on membrane potential or respiratory chain complexes, or markers of endoplasmic reticulum stress have not been published for this compound.

Genotoxicity and Mutagenicity Assessments of this compound in Standardized Assays

While the parent compound Vonoprazan has been tested in a battery of genotoxicity tests (including Ames test, in vitro chromosomal aberration, and in vivo micronucleus tests) and found to be not genotoxic, specific genotoxicity or mutagenicity data for the this compound impurity are not available. fda.govfda.gov.tw Regulatory documents suggest that the potential for genotoxic impurities is assessed, but the specific results for this compound are not disclosed. edaegypt.gov.eg

Apoptosis and Necrosis Pathway Induction by this compound in Cellular Models

No studies have been published that investigate the induction of apoptotic or necrotic cell death pathways by this compound. Consequently, there is no data on its potential effects on key mediators of these pathways, such as caspases or membrane integrity.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation by this compound

The capacity of this compound to induce oxidative stress or generate reactive oxygen species (ROS) in cellular systems has not been evaluated in any publicly accessible research.

Inflammatory Responses and Immunomodulation by this compound in Ex Vivo Systems

There are no available data on the potential for this compound to elicit inflammatory responses or modulate immune cell function in ex vivo models.

Transcriptomic and Proteomic Profiling of Cellular Responses to this compound Exposure

No transcriptomic or proteomic studies have been conducted to profile the cellular responses to this compound exposure. Therefore, information on potential gene or protein expression changes induced by this compound is not available.

Computational Chemistry and Molecular Modeling of 2 Chloro Vonoprazan Interactions

Molecular Docking and Dynamics Simulations of 2-Chloro Vonoprazan (B1684036) with Target Proteins

Molecular docking and dynamics simulations have been instrumental in elucidating the binding mode of 2-Chloro Vonoprazan with its primary target, the gastric H+/K+-ATPase. researchgate.netresearchgate.netnih.gov These studies have provided a detailed view of the interactions at the atomic level, revealing the key residues responsible for the compound's potent inhibitory activity.

Molecular dynamics (MD) simulations have further complemented these findings by providing insights into the stability of the this compound-H+/K+-ATPase complex over time. acs.orgresearchgate.netnih.gov These simulations have shown that the compound remains stably bound within the active site, with key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation period. researchgate.netnih.gov The slow dissociation of vonoprazan from the enzyme, a key factor in its long-lasting effect, has been attributed to an electrostatic barrier presented by residues Asp137 and Asn138, which hinders the exit of the sulfonyl group. nih.govresearchgate.net

| Residue | Type of Interaction | Reference |

| Tyr799 | Aromatic | nih.gov |

| Asp137 | Electrostatic | nih.govresearchgate.net |

| Asn138 | Electrostatic | nih.govresearchgate.net |

| Ala123 | Hydrophobic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.comjocpr.commdpi.com For this compound and its analogs, QSAR studies have been employed to identify the key molecular descriptors that govern their inhibitory potency against the H+/K+-ATPase. researchgate.netpatsnap.com

These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a set of related compounds with known biological activities. jocpr.comnih.gov Statistical methods, like multi-linear regression, are then used to build a QSAR model that can predict the activity of new, untested compounds. nih.gov A robust QSAR model is characterized by strong correlation coefficients (R²) and predictive ability (Q²). researchgate.net

For vonoprazan analogs, QSAR studies have highlighted the importance of specific physicochemical properties for their activity. researchgate.netnih.gov For instance, the pKa value and the distribution coefficient (log D) at physiological pH have been identified as critical parameters. ni.ac.rs By optimizing these properties, researchers can design new analogs with improved potency and pharmacokinetic profiles.

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Compounds

Pharmacophore modeling is a powerful tool in drug discovery that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to interact with a specific biological target. mdpi.comnih.gov For this compound, pharmacophore models have been developed based on its known binding mode within the H+/K+-ATPase. nih.govresearchgate.netresearchgate.net

These models typically include features such as aromatic rings, hydrophobic groups, hydrogen bond donors and acceptors, and cationic centers. nih.govresearchgate.netresearchgate.net The defined pharmacophore for P-CABs binding to the H+/K+-ATPase includes an aromatic feature near Tyr799 and a hydrophobic feature near Ala123. nih.gov

Once a reliable pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to bind to the target protein. nih.gov This approach has been successfully used to discover new chemical scaffolds with potential H+/K+-ATPase inhibitory activity, distinct from the vonoprazan core structure. nih.govresearchgate.net Deep generative models have also been employed in conjunction with pharmacophore features to design novel compounds in silico. nih.govresearchgate.net

Prediction of this compound Absorption, Distribution, Metabolism, and Excretion (ADME) Properties using In Silico Methods

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process, helping to identify compounds with favorable pharmacokinetic profiles. nih.govsciensage.info For this compound, various computational models have been employed to predict its ADME characteristics. researchgate.netnih.govresearchgate.net

| Property | Predicted Value/Characteristic | Reference |

| Human Intestinal Absorption (HIA) | Good | dergipark.org.tr |

| Caco-2 Permeability | Moderate to High | dergipark.org.tr |

| Blood-Brain Barrier Penetration | Low | sciensage.info |

| Metabolism | Primarily via CYP3A4 | researchgate.net |

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. bkcc.ac.in Understanding the conformational preferences of this compound is crucial as the bioactive conformation is the one that binds to the target protein.

Computational methods, such as quantum mechanics calculations, can be used to determine the relative energies of different conformers and to construct an energy landscape. ni.ac.rs This landscape provides a map of the molecule's conformational space, identifying the low-energy (more stable) conformations. Studies on related P-CABs have shown that flexibility in certain parts of the molecule, such as the linker between aromatic rings, can be important for binding. nih.gov By understanding the conformational flexibility and the energy barriers between different conformations, researchers can gain insights into the molecule's ability to adopt the specific shape required for optimal interaction with the H+/K+-ATPase. bkcc.ac.in

Formulation Science and Pre Clinical Delivery System Development for 2 Chloro Vonoprazan

Strategies for Enhancing Solubility and Dissolution Rate of 2-Chloro Vonoprazan (B1684036) for Pre-clinical Studies

While specific research on enhancing the solubility and dissolution rate of 2-Chloro Vonoprazan is not extensively detailed in publicly available literature, insights can be drawn from studies on its parent compound, Vonoprazan. Vonoprazan itself is reported to have high solubility and stability over a broad pH range. researchgate.netnih.gov However, derivatives like this compound may exhibit different physicochemical properties that necessitate enhancement strategies for pre-clinical evaluation.

One common approach to improve the solubility and dissolution of poorly soluble compounds is the formation of salts or cocrystals. For instance, Vonoprazan is commercially available as a fumarate (B1241708) salt, which improves its solubility and stability. patsnap.commdpi.com A study on novel cocrystals of Vonoprazan with benzenediols and benzenetriols, such as resorcinol, catechol, and pyrogallol, demonstrated that these cocrystals could offer comparable or even superior solubility to the commercial fumarate salt. mdpi.com Specifically, the Vonoprazan-resorcinol (VPZ–RES) cocrystal exhibited the highest solubility among the new forms. mdpi.com

Another strategy involves the use of specific excipients and manufacturing processes. A patent for a Vonoprazan fumarate tablet describes a formulation including mannitol, organic acids (like fumaric acid), hydroxypropyl cellulose, microcrystalline cellulose, and croscarmellose sodium to ensure good fluidity, compressibility, and stable dissolution behavior. google.com

Table 1: Solubility Data for Vonoprazan Cocrystals and Fumarate Salt

| Compound | Solubility in pH 1.2 Buffer (mg/mL) | Solubility in pH 6.8 Buffer (mg/mL) |

|---|---|---|

| VPZ–RES | ~1.5 | ~0.8 |

| VPZ–CAT | ~1.2 | ~0.6 |

| VPZ–GAL | ~0.9 | ~0.4 |

| VPZ Fumarate | ~1.5 | < 1 |

Data adapted from a study on novel Vonoprazan cocrystals. mdpi.com

These strategies, proven effective for Vonoprazan, represent viable approaches for enhancing the solubility and dissolution rate of this compound in pre-clinical settings, which would be crucial for achieving adequate exposure in research models.

Development of Nanoparticle and Microparticle-Based Delivery Systems for this compound in Research Models

Nanoparticle and microparticle-based delivery systems offer significant advantages for pre-clinical research, including improved bioavailability, targeted delivery, and controlled release. While direct studies on this compound are limited, the broader context of micro/nano drug delivery systems for P-CABs like Vonoprazan provides a strong foundation. nih.govnih.gov

These systems can encapsulate the drug within a polymer matrix, protecting it from degradation and controlling its release. google.com Polymers commonly used for creating such particles include biodegradable and biocompatible polyesters like poly(glycolide-co-lactide) (PLGA), polylactic acid (PLA), and polyglycolic acid (PGA). google.com The encapsulation of therapeutic agents in polymeric nanoparticles has been shown to improve stability and provide sustained release. core.ac.uk

For gastric-related treatments, nanoparticle systems can be designed to adhere to the gastric mucosa, thereby increasing the local concentration and duration of action of the drug. nih.gov Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are also being explored for their ability to encapsulate both hydrophilic and hydrophobic drugs and enhance stability. nih.gov

Table 2: Examples of Polymeric Nanoparticle Systems for Drug Delivery

| Polymer | Key Features | Potential Application for this compound |

|---|---|---|

| PLGA | Biodegradable, biocompatible, approved for human use. google.com | Encapsulation for controlled release and improved stability. core.ac.uk |

| PLA/PGA | Degrade by hydrolysis to metabolic products. google.com | Formulation of biodegradable microparticles for oral delivery. |

| Polymeric Micelles | Hydrophobic core for encapsulating lipophilic drugs. frontiersin.org | Enhancing solubility and tumor targeting in cancer models. frontiersin.org |

The development of such particle-based systems for this compound would likely follow these established principles, aiming to improve its pharmacokinetic profile in research models.

Investigating the Stability of this compound in Various Pre-formulation Matrices

Pre-formulation studies are essential to understand the physical and chemical properties of a drug substance, alone and in combination with excipients. sifisheriessciences.com For this compound, investigating its stability in various matrices is a prerequisite for developing a robust formulation.

Stability studies for Vonoprazan fumarate have shown its robustness under various stress conditions, including high temperature, humidity, and light, particularly when formulated with fumaric acid. patsnap.com The addition of acidic compounds and titanium dioxide has been shown to further improve the stability of Vonoprazan compositions. google.com Forced degradation studies on Vonoprazan fumarate revealed that it is susceptible to alkaline and oxidative conditions but stable under acidic, thermal, and photolytic stress. researchgate.netveterinaria.org

Table 3: Forced Degradation Profile of Vonoprazan Fumarate

| Stress Condition | Stability |

|---|---|

| Acidic | Stable researchgate.netveterinaria.org |

| Alkaline | Significant Degradation researchgate.netveterinaria.org |

| Oxidative | Significant Degradation researchgate.net |

| Thermal | Stable researchgate.netveterinaria.org |

| Photolytic | Stable researchgate.netveterinaria.org |

Data compiled from stability-indicating HPLC method development studies. researchgate.netveterinaria.org

These findings for Vonoprazan suggest that similar stability challenges, particularly with alkaline and oxidative stress, might be anticipated for this compound. Therefore, pre-formulation studies for this compound would need to carefully evaluate its compatibility with various excipients and its degradation pathways to select appropriate formulation components that ensure its stability.

Lipid-Based Formulations and Self-Emulsifying Drug Delivery Systems (SMEDDS) for Improved this compound Bioavailability in Animal Models

Lipid-based formulations, including Self-Emulsifying Drug Delivery Systems (SMEDDS), are a well-established approach for enhancing the oral bioavailability of poorly water-soluble drugs. nih.govmdpi.com SMEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosurfactant, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. rjptonline.orgpharmascholars.com This spontaneous emulsification leads to the formation of small droplets, which provides a large surface area for drug absorption. rjptonline.org

These systems have been successfully used for various drugs to improve solubility and bioavailability. pharmascholars.comisciii.es The components of SMEDDS, such as oils (e.g., Medium-Chain Triglycerides), surfactants (e.g., EL-35), and cosurfactants (e.g., polyethylene (B3416737) glycol), are selected based on their ability to solubilize the drug and form a stable emulsion. nih.gov

While specific applications of SMEDDS for this compound are not documented, the principles are highly relevant. For a lipophilic compound, a SMEDDS formulation could significantly improve its dissolution and subsequent absorption in animal models. The development process would involve screening various oils, surfactants, and cosurfactants to find an optimal combination that results in a stable and efficient delivery system for this compound. nih.gov

Polymeric Carriers and Hydrogel Systems for Controlled Release of this compound in Pre-clinical Settings

Polymeric carriers and hydrogel systems are at the forefront of controlled-release drug delivery research. frontiersin.org These systems can be engineered to release a drug over a prolonged period, which is beneficial for improving patient compliance and reducing dosing frequency.

Polymeric carriers can be formulated as nanoparticles, microparticles, or implants. google.comcore.ac.uk These carriers encapsulate the drug and release it through diffusion, polymer degradation, or a combination of both. google.com The choice of polymer is critical and often includes biodegradable materials like PLGA and PLA. google.comcore.ac.uk

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. bohrium.com They can be designed to be stimulus-responsive, releasing the drug in response to changes in pH, temperature, or other physiological signals. researchgate.net For instance, a hydrogel system for stomach-related therapies could be designed to swell and be retained in the stomach, providing localized and sustained release of the drug. bohrium.com Mucoadhesive hydrogels can also be used to increase the contact time of the formulation with the gastric mucosa, enhancing drug absorption. nih.gov

Recent research has explored the use of super-porous hydrogels for gastroretentive drug delivery systems, which could be a promising approach for compounds like this compound. bohrium.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amoxicillin |

| Aspirin |

| Atorvastatin |

| BIS (2-chloroethyl) -1- nitrosourea |

| Calcium Carbonate |

| Catechol |

| Celecoxib |

| Citric acid |

| Clarithromycin (B1669154) |

| Croscarmellose sodium |

| Curcumin |

| Cyclosporine A |

| Diclofenac sodium |

| Doxorubicin |

| Esomeprazole |

| Fumaric acid |

| Gelatin |

| Glycine |

| Hydroquinone |

| Hydroxycamptothecin |

| Hydroxypropyl cellulose |